3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid
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Overview
Description
3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid is an organic compound with the molecular formula C12H15FO3 It is characterized by the presence of a fluorine atom and an isopropoxy group attached to a phenyl ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and isopropyl bromide.
Formation of Isopropoxyphenyl Intermediate: The first step involves the alkylation of 4-fluorophenol with isopropyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-isopropoxyphenol.
Introduction of Propanoic Acid Moiety: The intermediate is then subjected to a Friedel-Crafts acylation reaction using propanoic acid chloride and a Lewis acid catalyst like aluminum chloride to introduce the propanoic acid group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and isopropoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The propanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluorophenyl)propanoic acid: Lacks the isopropoxy group, which may result in different chemical and biological properties.
3-(4-Isopropoxyphenyl)propanoic acid: Lacks the fluorine atom, which can affect its reactivity and interactions.
4-Fluoro-3-isopropoxybenzoic acid: Contains a benzoic acid moiety instead of a propanoic acid group, leading to variations in its chemical behavior.
Uniqueness
3-(4-Fluoro-3-isopropoxyphenyl)propanoic acid is unique due to the combination of a fluorine atom and an isopropoxy group on the phenyl ring, along with a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(4-fluoro-3-propan-2-yloxyphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO3/c1-8(2)16-11-7-9(3-5-10(11)13)4-6-12(14)15/h3,5,7-8H,4,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUKWDWTGYWRLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)CCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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